molecular formula C9H5F4N B1302406 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile CAS No. 220239-65-6

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1302406
CAS RN: 220239-65-6
M. Wt: 203.14 g/mol
InChI Key: ZWNJWEIQLXEBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 220239-65-6 . It has a molecular weight of 203.14 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is [4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for the compound is 1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 .

It is a colorless to yellow liquid at room temperature . The molecular weight of the compound is 203.14 .

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been studied for its potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is not completely understood, however, it is believed to interact with the active sites of these enzymes, either by forming a covalent bond or by binding to the enzyme in a non-covalent manner. Additionally, this compound has been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in most organic solvents, making it easy to work with in the laboratory. Additionally, this compound has been shown to be effective in inhibiting the activity of several enzymes, making it a useful tool for studying the effects of enzyme inhibition.
However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, this compound is not very stable and can degrade over time, making it difficult to store for long periods of time.

Future Directions

Despite the potential of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, there are still many unanswered questions about its mechanism of action and potential applications. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, future studies should focus on the development of more stable forms of this compound, as well as the development of new synthesis methods. Finally, further research should be conducted to investigate the potential applications of this compound in drug discovery and development.

Synthesis Methods

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with sodium cyanide in an aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or ruthenium-based catalyst. Other methods of synthesis include the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with an amine or an amide in aqueous solution.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNJWEIQLXEBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372174
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220239-65-6
Record name 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220239-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220239-65-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.